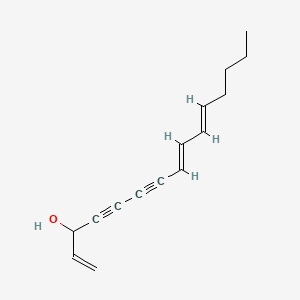
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol is an organic compound with the molecular formula C15H18O. It is characterized by its unique structure, which includes three double bonds and two triple bonds within a 15-carbon chain, along with a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol typically involves multi-step organic reactions. One common method includes the coupling of appropriate alkyne and alkene precursors under specific conditions to form the desired triene-diyne structure. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and distillation .
Análisis De Reacciones Químicas
Types of Reactions
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of (8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,8,10-Pentadecatriene-4,6-diyne-1-ol
- 1,8,10-Pentadecatriene-4,6-diyne-2-ol
- 1,8,10-Pentadecatriene-4,6-diyne-5-ol
Uniqueness
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol is unique due to the position of its hydroxyl group and the specific arrangement of its double and triple bonds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
19833-08-0 |
|---|---|
Fórmula molecular |
C15H18O |
Peso molecular |
214.308 |
Nombre IUPAC |
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol |
InChI |
InChI=1S/C15H18O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h4,7-10,15-16H,2-3,5-6H2,1H3/b8-7+,10-9+ |
Clave InChI |
ZFRFUEUAQAPXBJ-XBLVEGMJSA-N |
SMILES |
CCCCC=CC=CC#CC#CC(C=C)O |
Sinónimos |
(8E,10E)-1,8,10-Pentadecatriene-4,6-diyn-3-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















